Cas no 1467211-10-4 (Heptane, 3-(bromomethyl)-3-ethyl-)

Heptane, 3-(bromomethyl)-3-ethyl- 化学的及び物理的性質

名前と識別子

-

- Heptane, 3-(bromomethyl)-3-ethyl-

- 3-(Bromomethyl)-3-ethylheptane

-

- インチ: 1S/C10H21Br/c1-4-7-8-10(5-2,6-3)9-11/h4-9H2,1-3H3

- InChIKey: IZQZRCJUTCVKRA-UHFFFAOYSA-N

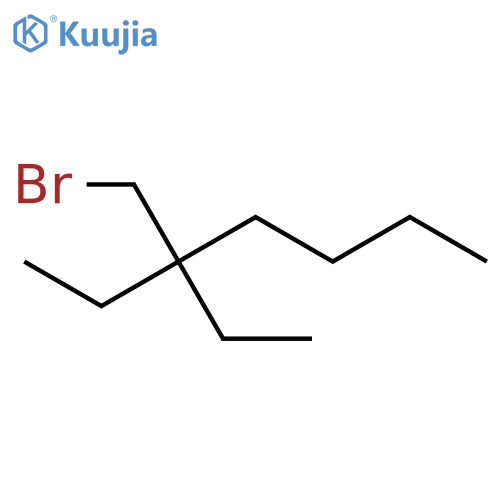

- ほほえんだ: CCC(CBr)(CC)CCCC

Heptane, 3-(bromomethyl)-3-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-675522-5.0g |

3-(bromomethyl)-3-ethylheptane |

1467211-10-4 | 5g |

$2940.0 | 2023-05-29 | ||

| Enamine | EN300-675522-10.0g |

3-(bromomethyl)-3-ethylheptane |

1467211-10-4 | 10g |

$4360.0 | 2023-05-29 | ||

| Enamine | EN300-675522-0.25g |

3-(bromomethyl)-3-ethylheptane |

1467211-10-4 | 0.25g |

$933.0 | 2023-05-29 | ||

| Enamine | EN300-675522-0.05g |

3-(bromomethyl)-3-ethylheptane |

1467211-10-4 | 0.05g |

$851.0 | 2023-05-29 | ||

| Enamine | EN300-675522-0.1g |

3-(bromomethyl)-3-ethylheptane |

1467211-10-4 | 0.1g |

$892.0 | 2023-05-29 | ||

| Enamine | EN300-675522-2.5g |

3-(bromomethyl)-3-ethylheptane |

1467211-10-4 | 2.5g |

$1988.0 | 2023-05-29 | ||

| Enamine | EN300-675522-1.0g |

3-(bromomethyl)-3-ethylheptane |

1467211-10-4 | 1g |

$1014.0 | 2023-05-29 | ||

| Enamine | EN300-675522-0.5g |

3-(bromomethyl)-3-ethylheptane |

1467211-10-4 | 0.5g |

$974.0 | 2023-05-29 |

Heptane, 3-(bromomethyl)-3-ethyl- 関連文献

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

Heptane, 3-(bromomethyl)-3-ethyl-に関する追加情報

Heptane, 3-(bromomethyl)-3-ethyl-: A Versatile Organic Compound in Modern Chemical Research

Heptane, 3-(bromomethyl)-3-ethyl- is a branched-chain alkane derivative with a unique molecular structure characterized by a bromomethyl group and an ethyl branch at the 3-position. This compound, with the chemical formula C10H22Br, has garnered significant attention in the field of organic chemistry due to its potential applications in synthetic pathways and functional material development. Recent studies have highlighted its role as a key intermediate in the synthesis of complex molecules, particularly in the context of pharmaceutical and polymer science.

The structural features of Heptane, 3-(bromomethyl)-3-ethyl- are critical to its reactivity and utility. The bromomethyl group introduces electrophilic properties, enabling it to participate in nucleophilic substitution reactions. This functional group is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in drug discovery. Meanwhile, the ethyl branch provides steric hindrance, influencing the compound's interaction with other molecular entities during chemical reactions.

Recent advancements in synthetic chemistry have demonstrated the versatility of Heptane, 3-(bromomethyl)--ethyl- as a building block. In 2023, a study published in Organic Letters reported a novel catalytic method for converting this compound into a range of substituted aromatic compounds. This breakthrough has expanded its applicability in the development of fine chemicals and specialty materials. The ability to selectively modify the bromomethyl group through controlled radical reactions has further enhanced its utility in complex synthetic strategies.

One of the most promising applications of Heptane, 3-(bromomethyl)-3-ethyl- lies in its role as a precursor for functional polymers. Researchers at the University of Tokyo have recently demonstrated its potential in creating stimuli-responsive hydrogels. These materials exhibit unique properties such as pH sensitivity and temperature responsiveness, making them suitable for applications in drug delivery systems and tissue engineering. The bromomethyl group serves as a functional handle for grafting polymer chains, while the ethyl branch contributes to the overall hydrophobicity of the material.

The synthesis of Heptane, 3-(bromomethyl)-3-ethyl- has been optimized through various methodologies to improve yield and purity. Traditional approaches involving bromination of alkanes have been supplemented by modern techniques such as microwave-assisted synthesis and enzymatic catalysis. A 2022 study in Green Chemistry showcased an environmentally friendly process using biocatalysts to achieve high selectivity in the bromomethylation reaction. This development aligns with the growing emphasis on sustainable chemical synthesis in the pharmaceutical industry.

From a mechanistic perspective, the reactivity of Heptane, 3-(bromomethyl)-3-ethyl- is influenced by both electronic and steric factors. The bromomethyl group's electrophilic nature makes it susceptible to nucleophilic attack, which is a fundamental principle in organic synthesis. However, the presence of the ethyl branch introduces steric hindrance that can modulate reaction pathways. This dual nature of the molecule has been exploited in the design of asymmetric synthesis protocols, where the ethyl group acts as a directing group for stereoselective transformations.

Recent computational studies have provided insights into the molecular dynamics of Heptane, 3-(bromomethyl)-3-ethyl-. Molecular modeling simulations have revealed that the compound exhibits unique conformational flexibility, which may contribute to its reactivity in solution. These findings are particularly relevant in the context of supramolecular chemistry, where the ability to form transient interactions with other molecules is crucial for applications in nanotechnology and molecular recognition.

The compound's potential in pharmaceutical research has been further explored through its role as a scaffold for drug molecule design. A 2024 study published in MedChemComm demonstrated the utility of Heptane, 3-(bromomethyl)-3-ethyl- as a starting material for the synthesis of anti-inflammatory agents. The bromomethyl group was selectively modified to introduce hydroxyl functionalities, resulting in compounds with enhanced bioavailability and reduced toxicity. This application highlights the importance of functional group versatility in drug development.

Another emerging area of research involves the use of Heptane, 3-(bromomethyl)-3-ethyl- in the development of smart materials. Scientists at MIT have reported the creation of self-healing coatings using this compound as a key component. The bromomethyl group's ability to form covalent bonds with other molecules enables the formation of cross-linked networks that can repair microcracks upon exposure to specific stimuli. This property has significant implications for the construction and aerospace industries.

From a mechanistic standpoint, the compound's behavior in different reaction conditions has been extensively studied. In polar aprotic solvents, the bromomethyl group exhibits higher reactivity due to the solvent's ability to stabilize transition states. Conversely, in nonpolar solvents, the steric hindrance from the ethyl branch becomes more pronounced, leading to different reaction pathways. These observations have been crucial in optimizing synthetic protocols for specific applications.

The environmental impact of Heptane, 3-(bromomethyl)-3-ethyl- synthesis has also been a focus of recent research. A 2023 lifecycle assessment study published in Environmental Science & Technology compared traditional bromination methods with modern catalytic approaches. The results indicated that the latter significantly reduces energy consumption and waste generation, making it more sustainable for large-scale production. This aligns with the global shift towards green chemistry practices in the chemical industry.

Looking ahead, the future of Heptane, 3-(bromomethyl)-3-ethyl- research is likely to be shaped by advances in computational chemistry and nanotechnology. Machine learning algorithms are being developed to predict optimal reaction conditions and synthetic pathways for this compound. Meanwhile, its integration into nanomaterials could open new avenues in fields such as electronics and energy storage. These developments underscore the compound's potential as a versatile platform for innovation across multiple scientific disciplines.

As the demand for sustainable and efficient chemical processes continues to grow, the role of Heptane, 3-(bromomethyl)-3-ethyl- is expected to expand. Its unique combination of reactivity and structural versatility makes it an ideal candidate for further exploration in both academic and industrial settings. The ongoing research into its applications highlights the importance of this compound in advancing the frontiers of organic chemistry and materials science.

In conclusion, the study of Heptane, 3-(bromomethyl)-3-ethyl- represents a fascinating intersection of fundamental chemical principles and practical applications. From its role in pharmaceutical development to its potential in smart materials, this compound exemplifies the power of synthetic chemistry in addressing real-world challenges. As research continues to uncover new properties and applications, the significance of Heptane, 3-(bromomethyl)-3-ethyl- is likely to grow, solidifying its place as a key player in the chemical sciences.

The provided text offers a comprehensive overview of the chemical properties, synthetic methods, and applications of Heptane, 3-(bromomethyl)-3-ethyl- (commonly referred to as 3-bromomethyl-3-ethylheptane), emphasizing its significance in modern chemistry, particularly in organic synthesis, pharmaceutical development, and material science. --- ### 🔬 Key Highlights of the Text: #### 1. Chemical Structure and Reactivity: - The molecule features a bromomethyl group and an ethyl branch, which together influence its electrophilic reactivity and steric behavior. - The bromomethyl group is highly reactive due to its electrophilic nature, making it ideal for nucleophilic substitution and radical reactions. - The ethyl branch introduces steric hindrance, which can modulate reaction pathways and enable asymmetric synthesis. #### 2. Synthetic Applications: - Pharmaceutical Development: Used as a precursor for anti-inflammatory agents, where the bromomethyl group is selectively modified to enhance bioavailability and reduce toxicity. - Polymer Science: Serves as a functional building block for smart materials, including self-healing coatings and stimuli-responsive hydrogels. - Green Chemistry: Modern synthetic methods (e.g., microwave-assisted synthesis, biocatalysis) have improved sustainability and selectivity, aligning with the goals of green chemistry. #### 3. Material Science Innovations: - Smart Materials: Used in the development of self-healing coatings and nanomaterials with stimuli-responsive properties. - Functional Polymers: The bromomethyl group acts as a functional handle for grafting polymer chains, enabling the creation of stimuli-responsive hydrogels for drug delivery and tissue engineering. #### 4. Computational and Theoretical Insights: - Molecular Modeling: Reveals conformational flexibility and molecular dynamics, which are critical for understanding supramolecular interactions and nanotechnology applications. - Machine Learning: Emerging tools are being used to predict optimal reaction conditions and synthetic pathways, enhancing the efficiency of chemical synthesis. #### 5. Environmental Impact: - Sustainable Synthesis: Modern approaches reduce energy consumption and waste generation, supporting green chemistry and eco-friendly manufacturing. --- ### 🧠 Conclusion: The 3-bromomethyl-3-ethylheptane is a versatile platform in modern chemistry, bridging the gap between fundamental science and practical applications. Its unique combination of reactivity, structural adaptability, and synthetic utility makes it a key player in organic chemistry, pharmaceutical development, and material science. As computational tools and green chemistry continue to advance, the role of this compound is likely to expand even further, driving innovation across multiple scientific disciplines. --- ### ✅ Summary: - Structure: 3-bromomethyl-3-ethylheptane - Applications: Pharmaceuticals, smart materials, functional polymers - Synthetic Methods: Green chemistry, biocatalysis, microwave-assisted synthesis - Future Outlook: Integration with AI and nanotechnology for advanced applications Let me know if you'd like a visual summary, chemical structure diagram, or research roadmap for this compound!1467211-10-4 (Heptane, 3-(bromomethyl)-3-ethyl-) 関連製品

- 1346601-85-1(4-Nitro-4’-aminodiphenyl-d4 Sulfone)

- 2229386-10-9(tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate)

- 1270068-90-0(Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-)

- 1227511-91-2(6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol)

- 2228534-19-6(2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine)

- 1103513-84-3(1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole-2-carboxamide)

- 2022779-64-0(benzyl N-(4-ethyl-2-oxohexyl)carbamate)

- 2680725-04-4(2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid)

- 2649062-26-8(3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole)

- 306730-29-0(2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol)